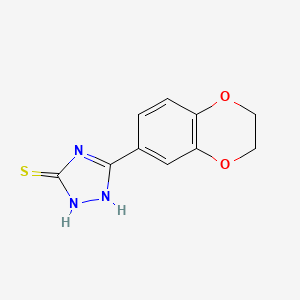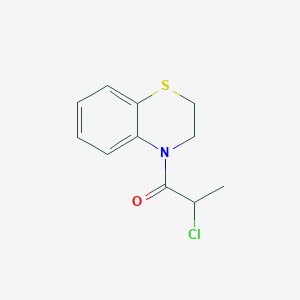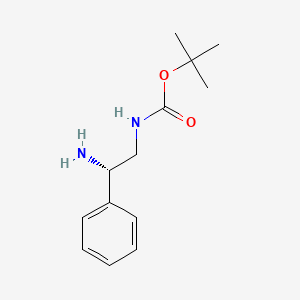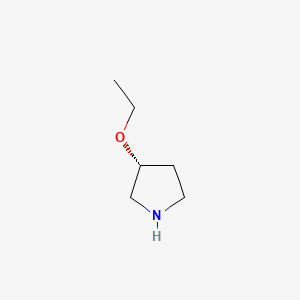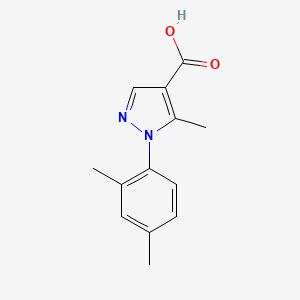
1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure consists of a pyrazole ring (with a methyl group at position 5) attached to a phenyl group (with two methyl substituents at positions 2 and 4). The IUPAC name indicates that the carboxylic acid group is located at position 4 of the pyrazole ring .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Photoremovable Protecting Groups for Carboxylic Acids
Photoremovable protecting groups (PPGs) play a pivotal role in organic synthesis and biochemistry, enabling the selective exposure of reactive sites within complex molecules under mild conditions. The research on 2,5-Dimethylphenacyl (DMP) esters, closely related to the chemical structure of interest, has demonstrated their effectiveness as PPGs for carboxylic acids. These esters, upon irradiation, release the corresponding carboxylic acids efficiently, a principle that could potentially apply to derivatives like 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid. Such applications are crucial in the synthesis of caged compounds, where the spatial and temporal control of bioactive molecule release is required (Zabadal et al., 2001).
Heterocyclic Rearrangements and Synthesis
The utility of heterocyclic compounds in medicinal chemistry and drug development is well-documented. Research on 5-arylisoxazole-3-carboxylic acids and their derivatives has shown how these compounds can be transformed into valuable heterocyclic structures through rearrangement reactions. This insight underscores the potential of derivatives like 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid in synthesizing novel heterocycles, which could serve as scaffolds for drug discovery projects (Potkin et al., 2012).
Supramolecular Chemistry
The study of supramolecular assemblies involves the interaction of molecules to form larger, complex structures without the formation of covalent bonds. Research on benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles, including those similar to 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid, has shed light on how hydrogen bonding drives the assembly of these compounds into diverse supramolecular frameworks. Such studies have implications for materials science, especially in the design of molecular sensors, pharmaceuticals, and nanotechnology (Singh et al., 2015).
Corrosion Inhibition
The search for effective corrosion inhibitors is crucial for protecting metals in acidic environments. Bipyrazolic compounds, including those structurally related to 1-(2,4-Dimethylphenyl)-5-methylpyrazole-4-carboxylic acid, have been identified as potent corrosion inhibitors for metals such as iron in acidic media. These compounds offer a promising avenue for extending the lifespan of metal structures and components in industrial settings (Chetouani et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-10(3)11(7-14-15)13(16)17/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSTFHDRZXJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C=N2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



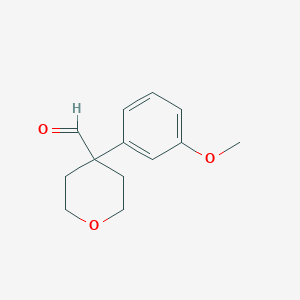
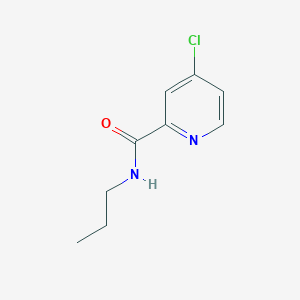

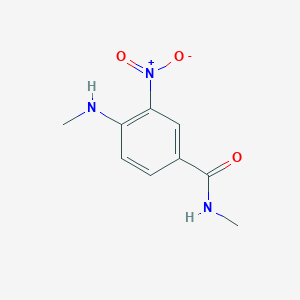
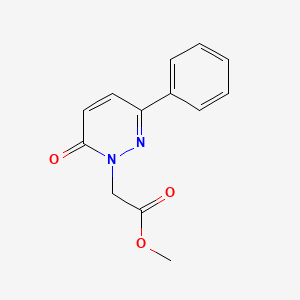
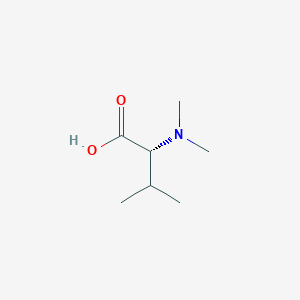
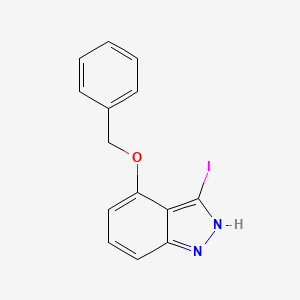
![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)


